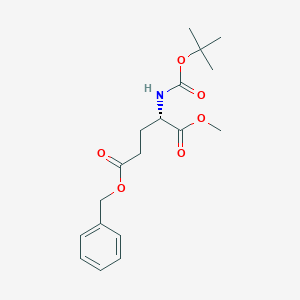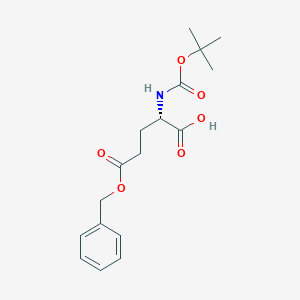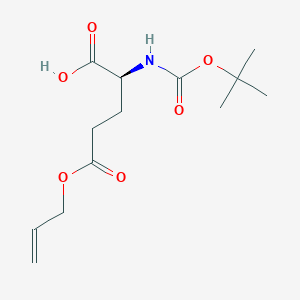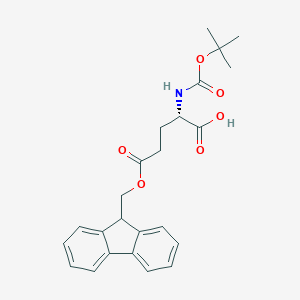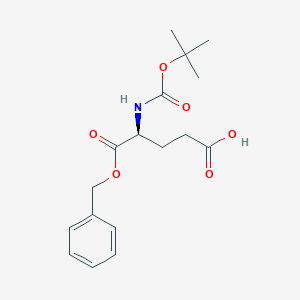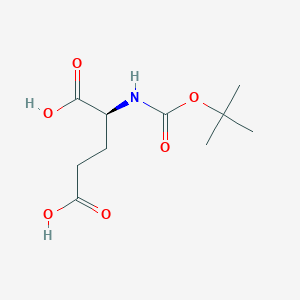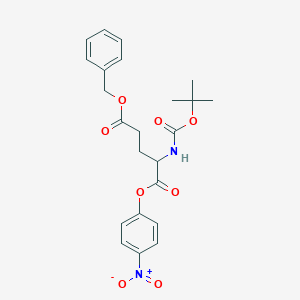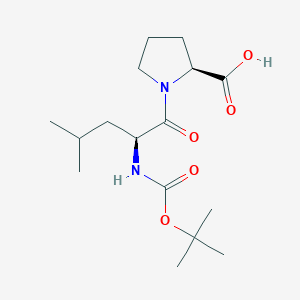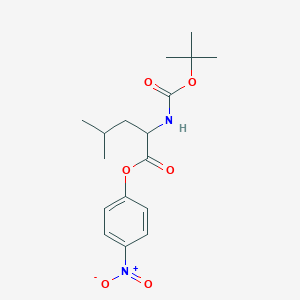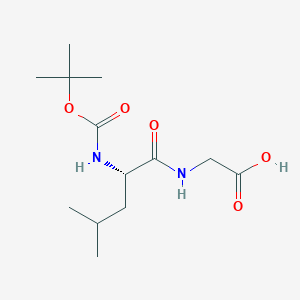
Boc-Arg(Pbf)-OH
Overview
Description
“Boc-Arg(Pbf)-OH” is a protected form of L-arginine used in the synthetic preparation of peptides . It’s also used as a building block in the synthesis of anticancer amphipathic peptide-dendronized compounds .
Synthesis Analysis
“Boc-Arg(Pbf)-OH” is used in peptide synthesis . The synthetic method of “Fmoc Arg (Pbf) OH” involves first by arginic carboxyl esterification; Boc bases are introduced on amino again amido protecting gets up, Pbf groups are introduced on guanidine radicals, slough Boc groups; saponification, finally introduces Fmoc groups on amino .Molecular Structure Analysis
The molecular formula of “Boc-Arg(Pbf)-OH” is C24H38N4O7S . Its molecular weight is 526.65 .Chemical Reactions Analysis
“Boc-Arg(Pbf)-OH” is used in Boc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
“Boc-Arg(Pbf)-OH” has a molecular weight of 526.65 . Its empirical formula is C24H38N4O7S .Scientific Research Applications
Peptide Synthesis
Boc-Arg(Pbf)-OH is often used in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group is used as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Synthesis of Anti-Inflammatory Drugs
Boc-Arg(Pbf)-OH has been used in the synthesis of the anti-inflammatory drug, PMX205 . This drug is an antagonist of the C5a complement receptor and has been shown to be effective in rodent models of amyotrophic lateral sclerosis and Alzheimer’s disease .
Synthesis of Cyclic Hexapeptides
Boc-Arg(Pbf)-OH is used in the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 . This cyclic hexapeptide has been reported to produce relatively low yields for both the linear peptide assembly and the cyclization reaction in solution and solid phase syntheses .
Synthesis of PMX205
Boc-Arg(Pbf)-OH is used in the synthesis of PMX205, a cyclic hexapeptide that has been shown to be effective in causing a significant reduction in fibrillar amyloid deposits and activated glia in two mouse models of Alzheimer’s disease .
Synthesis of PMX53
Boc-Arg(Pbf)-OH is also used in the synthesis of PMX53, another cyclic hexapeptide C5a antagonist . PMX53 has successfully passed phase 1 trials in humans .
6. Synthesis of Peptides with Ester and Thioester Moieties The use of Boc-Arg(Pbf)-OH in peptide synthesis can be advantageous when synthesizing peptides containing ester and thioester moieties .
Mechanism of Action
Target of Action
Boc-Arg(Pbf)-OH is primarily used in peptide synthesis . Its primary targets are the peptide chains where it is incorporated. The role of Boc-Arg(Pbf)-OH is to provide a protected form of the amino acid arginine, which can be incorporated into peptide chains without reacting with other components of the reaction .
Mode of Action
Boc-Arg(Pbf)-OH interacts with its targets (peptide chains) through peptide bond formation, a process that occurs during peptide synthesis . The Boc (tert-butoxycarbonyl) and Pbf (2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl) groups are protecting groups that prevent the amino and guanidino groups of arginine from reacting prematurely during the synthesis . These protecting groups can be removed in a later stage of the synthesis process to reveal the active arginine residue .
Biochemical Pathways
The biochemical pathways affected by Boc-Arg(Pbf)-OH are those involved in peptide synthesis. The incorporation of Boc-Arg(Pbf)-OH into a peptide chain can influence the structure and function of the resulting peptide . The exact effects depend on the specific peptide being synthesized and the position of the arginine residue within it.
Result of Action
The molecular effect of Boc-Arg(Pbf)-OH’s action is the formation of peptide bonds, leading to the creation of a peptide chain . The cellular effects would depend on the specific peptide in which the arginine residue is incorporated. Arginine is a basic amino acid and can influence protein-protein interactions, protein structure, and cellular functions such as signal transduction .
Action Environment
The action of Boc-Arg(Pbf)-OH is influenced by the conditions of the peptide synthesis, including the pH, temperature, and the presence of other reagents . These factors can affect the efficiency of peptide bond formation and the removal of protecting groups. Proper storage of Boc-Arg(Pbf)-OH is also important to maintain its stability and reactivity .
properties
IUPAC Name |
(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXPOKENLGCID-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462873 | |
| Record name | Boc-Arg(Pbf)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Arg(Pbf)-OH | |
CAS RN |
200124-22-7 | |
| Record name | Boc-Arg(Pbf)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the function of Boc-Arg(Pbf)-OH in the synthesis of buserelin?
A: Boc-Arg(Pbf)-OH serves as a protected form of the amino acid arginine, crucial for the synthesis of buserelin. In this specific method [], it undergoes liquid-phase condensation with Pro-NHEt.HCl to form the dipeptide H-Arg-Pro-NHEt.2HCl. This dipeptide is then coupled with a synthesized heptapeptide to form the nearly complete buserelin nonapeptide. The protecting groups, Boc and Pbf, are essential to prevent unwanted side reactions during the synthesis and are removed in later steps.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)
![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)

